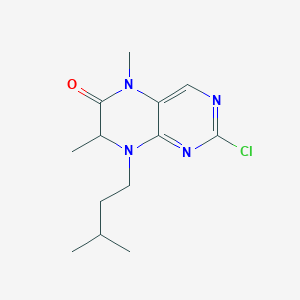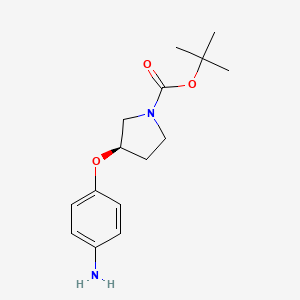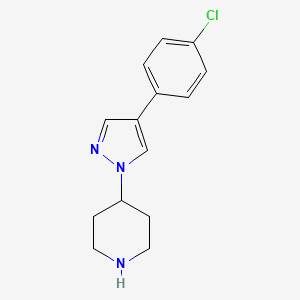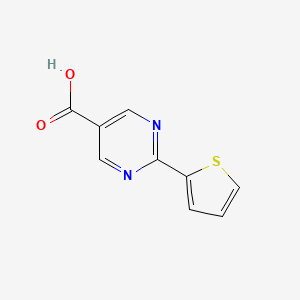![molecular formula C9H8N2O2 B1604234 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 1000342-19-7](/img/structure/B1604234.png)
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
描述
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, also known as PPCA, is a heterocyclic compound that has gained attention in the scientific community due to its potential therapeutic applications. PPCA is a pyrrolopyridine derivative that has been studied for its ability to modulate various biological pathways. In
作用机制
The mechanism of action of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is not fully understood, but it is thought to modulate various biological pathways. 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes, which can result in the inhibition of cancer cell growth. 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has been shown to improve glucose and lipid metabolism by activating PPARγ.
实验室实验的优点和局限性
One advantage of using 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. This makes it a promising candidate for further preclinical and clinical studies. However, one limitation of using 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the study of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. One direction is to further investigate its mechanism of action, which could lead to the development of more potent and selective analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid in vivo, which could provide valuable information for its clinical development. Finally, 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid could be studied in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic potential.
科学研究应用
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
6-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-8-6(3-10-5)7(4-11-8)9(12)13/h2-4,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWDSSJFLLOJPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646794 | |
| Record name | 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
CAS RN |
1000342-19-7 | |
| Record name | 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(5R,6S)-2-Mesityl-5,6-diphenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B1604157.png)
![Benzoic acid, 2-[(octadecylamino)carbonyl]-, monosodium salt](/img/structure/B1604158.png)

![{4-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester](/img/structure/B1604163.png)






